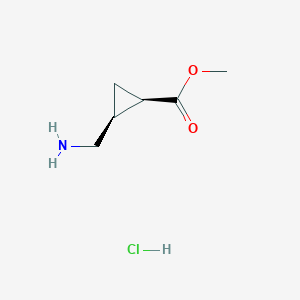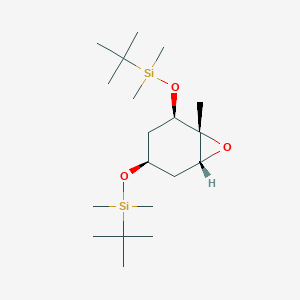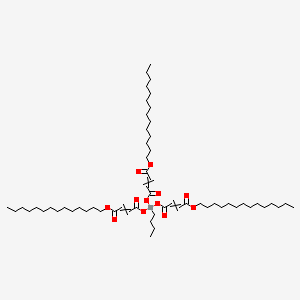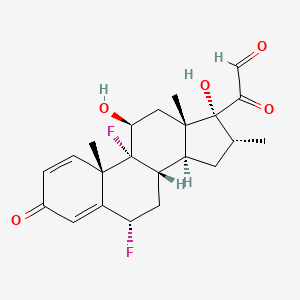
21-Deshidro Flumetasona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydro Flumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis .
Aplicaciones Científicas De Investigación
21-Dehydro Flumethasone is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference compound in the study of fluorinated steroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Studied for its potential use in treating inflammatory diseases and conditions.
Industry: Used in the development of new corticosteroid formulations for topical and systemic use
Mecanismo De Acción
Target of Action
The primary target of 21-Dehydro Flumethasone, also known as Flumethasone, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
21-Dehydro Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus. This complex then binds to specific DNA sequences, leading to a variety of genetic activations and repressions .
Pharmacokinetics
It is known that the anti-inflammatory action of flumethasone, as a privalate salt, is concentrated at the site of application . This local effect results in a prompt decrease in inflammation, exudation, and itching .
Result of Action
The binding of 21-Dehydro Flumethasone to the glucocorticoid receptor and the subsequent genetic activations and repressions result in a decrease in inflammation, exudation, and itching . This makes it effective in the treatment of various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Análisis Bioquímico
Biochemical Properties
21-Dehydro Flumethasone plays a significant role in various biochemical reactions, particularly those involving inflammation and immune response. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, 21-Dehydro Flumethasone forms a complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes .
Cellular Effects
21-Dehydro Flumethasone exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, 21-Dehydro Flumethasone suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation . In epithelial cells, it can enhance the expression of anti-inflammatory proteins and reduce the expression of pro-inflammatory mediators .
Molecular Mechanism
The molecular mechanism of 21-Dehydro Flumethasone involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of genes involved in inflammatory and immune responses. Additionally, 21-Dehydro Flumethasone can inhibit the activity of transcription factors such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 21-Dehydro Flumethasone can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 21-Dehydro Flumethasone in in vitro studies has shown sustained anti-inflammatory effects, but prolonged use can lead to cellular adaptations, such as receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of 21-Dehydro Flumethasone in animal models are dose-dependent. At low doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
21-Dehydro Flumethasone is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys. The compound’s metabolism can be influenced by other drugs that induce or inhibit CYP3A4 activity, potentially altering its pharmacokinetics and efficacy .
Transport and Distribution
Within cells and tissues, 21-Dehydro Flumethasone is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues can be influenced by the presence of transporters and binding proteins that regulate its cellular uptake and efflux .
Subcellular Localization
21-Dehydro Flumethasone is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the nucleus, 21-Dehydro Flumethasone exerts its effects by binding to glucocorticoid response elements and modulating gene expression. The compound’s activity and function can be influenced by its localization within different subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Flumethasone involves the fluorination of specific steroidal precursors. One common method includes the reaction of a compound with an electrophilic fluorination agent. For instance, the process may involve reacting a steroidal precursor with Selectfluor to introduce fluorine atoms at specific positions . The reaction conditions typically include the use of solvents like dichloromethane and reagents such as sodium metabisulfite and ammonia .
Industrial Production Methods
Industrial production of 21-Dehydro Flumethasone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
21-Dehydro Flumethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine atoms at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating agents: Selectfluor, diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various fluorinated steroids with enhanced anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Flumethasone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Betamethasone: Known for its strong anti-inflammatory activity and used in various dermatological conditions.
Uniqueness
21-Dehydro Flumethasone is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in reducing inflammation with fewer side effects .
Propiedades
IUPAC Name |
2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKXLYAUACFTB-GQKYHHCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)


![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)
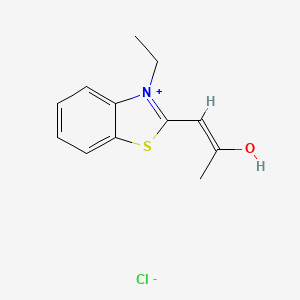

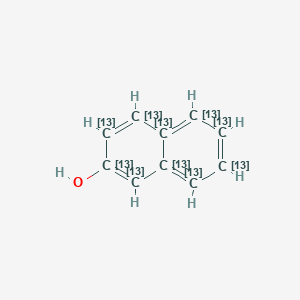
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
